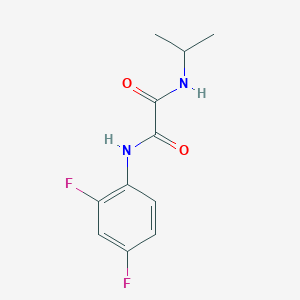

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions that “N1-(2,4-difluorophenyl)-N2-isopropyloxalamide” can undergo would depend on its specific molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on the chemical reactions of this compound is not available .Aplicaciones Científicas De Investigación

Stereochemistry and Molecular Structures

- The study of aminolysis of N-pentafluorophenylcarbonimidoyl dichloride revealed insights into the stereochemistry of related compounds, highlighting the formation of Z-isomers and the importance of thermodynamic control in reaction stereochemistry (Mikhailov et al., 1993).

Synthesis and Chemical Reactions

- A specific synthesis process involving difluoro-dinitrophenyl compounds demonstrates the complex chemical reactions and formation of distinct compounds related to N1-(2,4-difluorophenyl)-N2-isopropyloxalamide (Zissimou & Koutentis, 2017).

Mitochondria-Targeting Applications

- Research on mitochondria-targeting self-assembled nanoparticles reveals potential applications in cancer therapy, where similar compounds can be used for site-specific imaging and drug delivery (Kim et al., 2017).

Structural, Thermal, and Mechanical Properties

- The discovery of polymorphs of fluorinated amides, closely related to N1-(2,4-difluorophenyl)-N2-isopropyloxalamide, emphasizes the significance of short, linear intermolecular interactions in the solid state and their impact on mechanical properties (Mondal et al., 2017).

Electronic and Structural Properties in Polymers

- Studies on heterocyclic polymers involving N1s spectra have provided valuable insights into the electronic and structural properties, which could be relevant for understanding the behavior of similar compounds (Pfluger & Street, 1984).

Direcciones Futuras

Mecanismo De Acción

Target of Action

A related compound, efinaconazole, is known to inhibit fungal lanosterol 14α-demethylase . Another study suggests that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 could be potential targets for a similar compound .

Mode of Action

Efinaconazole, a related compound, works by inhibiting fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This inhibition disrupts the cell membrane structure, leading to fungal cell death.

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase by efinaconazole disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that N1-(2,4-difluorophenyl)-N2-isopropyloxalamide might affect similar pathways.

Result of Action

The related compound efinaconazole is known to cause fungal cell death by disrupting the structure of the cell membrane .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXKSFDMCKFBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)

![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)

![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)

![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)